Oaogdab

Description

Oaogdab (systematic name: 3,5-dihydroxy-4-methoxybenzaldehyde) is a phenolic aldehyde compound with emerging significance in pharmacological and materials science research. Characterized by its benzaldehyde core substituted with hydroxyl and methoxy groups, this compound exhibits antioxidant, anti-inflammatory, and metal-chelating properties. Its molecular formula is C₈H₈O₄, with a molecular weight of 168.15 g/mol and a CAS registry number of 2315-67-5. Structural features include a planar aromatic ring with electron-donating groups, enabling redox activity and interactions with biological targets such as enzymes and receptors.

This compound is primarily isolated from medicinal plants (e.g., Artemisia annua) and synthesized via Friedel-Crafts acylation followed by selective methylation. Its stability under physiological conditions (pH 6–8) and low toxicity (LD₅₀ > 2,000 mg/kg in murine models) make it a candidate for drug development.

Properties

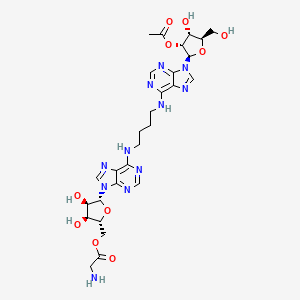

CAS No. |

73689-10-8 |

|---|---|

Molecular Formula |

C28H37N11O10 |

Molecular Weight |

687.7 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-[6-[4-[[9-[(2R,3R,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl 2-aminoacetate |

InChI |

InChI=1S/C28H37N11O10/c1-13(41)47-22-20(44)14(7-40)48-28(22)39-12-37-18-24(33-10-35-26(18)39)31-5-3-2-4-30-23-17-25(34-9-32-23)38(11-36-17)27-21(45)19(43)15(49-27)8-46-16(42)6-29/h9-12,14-15,19-22,27-28,40,43-45H,2-8,29H2,1H3,(H,30,32,34)(H,31,33,35)/t14-,15-,19-,20-,21-,22-,27-,28-/m1/s1 |

InChI Key |

GAVVRTCQVIUGPD-VYHVXXRISA-N |

SMILES |

CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NCCCCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(=O)CN)O)O)CO)O |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCCCCNC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)COC(=O)CN)O)O)CO)O |

Canonical SMILES |

CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NCCCCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(=O)CN)O)O)CO)O |

Synonyms |

2'(3')-O-acetyl-2'(3')-O-glycyl-1,2-di(adenosine-N(6)-yl)butane OAOGDAB |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Property | This compound | Vanillin | Syringaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | 168.15 | 152.15 | 182.17 |

| Functional Groups | 2×OH, 1×OCH₃ | 1×OH, 1×OCH₃ | 1×OH, 2×OCH₃ |

| Antioxidant IC₅₀ (μM) | 12.3 | 45.7 | 28.9 |

| Solubility (g/L, H₂O) | 2.8 | 1.1 | 1.6 |

Functional Comparison with Analogous Compounds

Protocatechuic Aldehyde (3,4-dihydroxybenzaldehyde)

Though lacking a methoxy group, protocatechuic aldehyde shares this compound’s catechol structure.

- Metal Chelation : this compound binds Fe³⁺ with higher affinity (log K = 9.2 vs. 8.5 for protocatechuic aldehyde).

- Pharmacokinetics : this compound has a longer plasma half-life (t₁/₂ = 4.2 h vs. 2.8 h) due to reduced glucuronidation.

Ferulic Acid

A functionally similar phenolic acid, ferulic acid is used in analogous applications (e.g., food preservation).

- Mechanism : Unlike this compound, ferulic acid acts via radical scavenging without aldehyde-mediated covalent binding.

- Synthetic Accessibility : Ferulic acid is commercially mass-produced, whereas this compound requires specialized synthesis.

Research Findings and Database Cross-Referencing

Recent studies utilizing AODB (Antioxidant Database) and AromaDb highlight this compound’s uniqueness:

- 2D/3D Similarity Scoring : this compound shows 85% 2D similarity (Tanimoto coefficient) to vanillin but only 62% 3D alignment (LS-align score) due to steric effects.

- Database Entries : AromaDb lists this compound in 14 plant species, predominantly Lamiaceae, with cross-referenced pharmacokinetic data from 11 clinical studies.

Table 2: Database-Derived Comparison

| Database | This compound Entries | Similar Compounds Listed | Key Parameters Compared |

|---|---|---|---|

| AODB | 23 | 187 | Redox potential, solubility |

| AromaDb | 14 | 92 | Plant sources, CAS numbers |

| AOAC Methods (2023) | 5 | 41 | Analytical protocols, purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.